- Synthesis and carbodemetalation reactions of 4-methyl- and 5-aryl-2-(trimethylsilyl)oxazoles. Carbon-carbon bond formation at C-2 of the oxazole ring, Journal of Organic Chemistry, 1987, 52(15), 3413-20
Cas no 90892-99-2 (ethyl 4-methyl-1,3-oxazole-2-carboxylate)
ethyl 4-methyl-1,3-oxazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-methyloxazole-2-carboxylate
- 2-Oxazolecarboxylic acid, 4-Methyl-, ethyl ester
- Ethyl 4-methyl-2-oxazolecarboxylate (ACI)
- 4-Methyl-oxazole-2-carboxylic acid ethyl ester
- ethyl 4-methyl-1,3-oxazole-2-carboxylate
- DB-078831
- SCHEMBL14850835
- Ethyl4-Methyloxazole-2-Carboxylate
- 4-methyl-2-oxazolecarboxylic acid ethyl ester
- 90892-99-2
- AKOS006331709
- BS-24879
- J-521049
- A843668
- DTXSID60523245
- F13742
- 2-Oxazolecarboxylicacid,4-methyl-,ethyl ester
- MFCD09038239
- SY283294
- SB39809
- CS-0151677
-
- MDL: MFCD09038239
- Inchi: 1S/C7H9NO3/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3
- InChI Key: BURJGDDAPYCFGM-UHFFFAOYSA-N
- SMILES: O=C(C1OC=C(C)N=1)OCC
Computed Properties
- Exact Mass: 155.05800
- Monoisotopic Mass: 155.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.139
- Boiling Point: 218 ºC
- Flash Point: 86 ºC
- Refractive Index: 1.468
- PSA: 52.33000
- LogP: 1.15970
ethyl 4-methyl-1,3-oxazole-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 4-methyl-1,3-oxazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02229-5g |
Ethyl 4-methyloxazole-2-carboxylate |
90892-99-2 | 95% | 5g |
$1260 | 2023-09-07 | |
| Chemenu | CM191188-1g |
4-Methyl-oxazole-2-carboxylic acid ethyl ester |
90892-99-2 | 95% | 1g |
$701 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29877-100mg |
Ethyl 4-methyloxazole-2-carboxylate |
90892-99-2 | 96% | 100mg |
¥268.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29877-250mg |
Ethyl 4-methyloxazole-2-carboxylate |
90892-99-2 | 96% | 250mg |
¥511.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD29877-1g |
Ethyl 4-methyloxazole-2-carboxylate |
90892-99-2 | 96% | 1g |
¥1410.0 | 2024-04-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03795-250mg |
Ethyl 4-methyloxazole-2-carboxylate |
90892-99-2 | 96% | 250mg |
¥491.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03795-1g |
Ethyl 4-methyloxazole-2-carboxylate |
90892-99-2 | 96% | 1g |
¥1354.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03795-100mg |
Ethyl 4-methyloxazole-2-carboxylate |
90892-99-2 | 96% | 100mg |
¥257.0 | 2024-07-18 | |
| TRC | B440208-10mg |
ethyl 4-methyloxazole-2-carboxylate |
90892-99-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440208-50mg |
ethyl 4-methyloxazole-2-carboxylate |
90892-99-2 | 50mg |
$ 160.00 | 2022-06-07 |
ethyl 4-methyl-1,3-oxazole-2-carboxylate Production Method
Production Method 1
Production Method 2
- Intramolecular insertion of the isonitrile group into an oxygen-silicon bond. Synthesis of a 2-trimethylsilyloxazole via the α-isocyano silyl enol ether, Journal of the Chemical Society, 1984, (4), 258-60
ethyl 4-methyl-1,3-oxazole-2-carboxylate Raw materials
ethyl 4-methyl-1,3-oxazole-2-carboxylate Preparation Products
ethyl 4-methyl-1,3-oxazole-2-carboxylate Suppliers
ethyl 4-methyl-1,3-oxazole-2-carboxylate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on ethyl 4-methyl-1,3-oxazole-2-carboxylate
Ethyl 4-Methyl-1,3-Oxazole-2-Carboxylate (CAS No. 90892-99-2): Properties, Applications, and Market Insights
Ethyl 4-methyl-1,3-oxazole-2-carboxylate (CAS No. 90892-99-2) is a versatile organic compound belonging to the oxazole family. This heterocyclic compound has garnered significant attention in recent years due to its unique chemical properties and wide-ranging applications in pharmaceuticals, agrochemicals, and material science. With the growing interest in heterocyclic compounds and their role in drug discovery, ethyl 4-methyl-1,3-oxazole-2-carboxylate has become a subject of intense research and industrial application.
The molecular structure of ethyl 4-methyl-1,3-oxazole-2-carboxylate features a five-membered oxazole ring with a methyl group at the 4-position and an ethyl ester moiety at the 2-position. This specific arrangement contributes to its stability and reactivity, making it an excellent building block for more complex molecules. Researchers have particularly focused on its potential as a pharmaceutical intermediate, especially in the development of novel antimicrobial and anti-inflammatory agents.
In the pharmaceutical industry, CAS 90892-99-2 serves as a key precursor for the synthesis of various biologically active compounds. Recent studies have explored its use in creating potential anticancer agents and CNS-active drugs, aligning with current trends in personalized medicine and targeted therapies. The compound's ability to participate in diverse chemical reactions, including cross-coupling reactions and nucleophilic substitutions, makes it particularly valuable for medicinal chemistry applications.
The agrochemical sector has also shown increasing interest in ethyl 4-methyl-1,3-oxazole-2-carboxylate as a potential building block for novel pesticides and herbicides. With the global push toward more environmentally friendly agricultural solutions, researchers are investigating oxazole derivatives as potential green chemistry alternatives to traditional agrochemicals. This aligns perfectly with current searches for sustainable crop protection methods and biodegradable pesticides.
From a synthetic chemistry perspective, 90892-99-2 offers several advantages. Its relatively simple structure allows for easy modification, while its stability enables storage and handling under standard laboratory conditions. Recent publications have highlighted its use in multicomponent reactions and as a scaffold for diversity-oriented synthesis, addressing the growing demand for efficient methods to create molecular libraries for drug discovery.
The market for ethyl 4-methyl-1,3-oxazole-2-carboxylate has shown steady growth, particularly in regions with strong pharmaceutical and agrochemical industries. Asia-Pacific has emerged as both a major producer and consumer, reflecting the region's expanding capabilities in fine chemical manufacturing. Current market analysis suggests increasing demand for this compound, driven by its applications in drug discovery and crop science.
Quality control of CAS 90892-99-2 typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. Recent advancements in analytical chemistry have enabled more precise characterization of oxazole derivatives, addressing common search queries about compound purity analysis and quality assurance in fine chemicals.
Environmental considerations for ethyl 4-methyl-1,3-oxazole-2-carboxylate production and use have gained attention in line with global sustainability trends. Researchers are investigating green synthesis methods and waste minimization strategies for oxazole derivatives, responding to industry demands for more eco-friendly chemical processes. This focus aligns with current searches for green chemistry solutions and sustainable manufacturing practices.
Future research directions for 90892-99-2 include exploring its potential in materials science, particularly in the development of organic electronic materials and functional polymers. The unique electronic properties of oxazole rings make them interesting candidates for optoelectronic applications, a rapidly growing field that attracts significant research interest and investment.
In conclusion, ethyl 4-methyl-1,3-oxazole-2-carboxylate (CAS No. 90892-99-2) represents an important compound with diverse applications across multiple industries. Its role as a versatile building block in medicinal chemistry, combined with emerging applications in materials science, ensures its continued relevance in scientific research and industrial applications. As interest in heterocyclic chemistry grows and new applications are discovered, this compound is likely to maintain its position as a valuable tool for chemists and researchers worldwide.
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